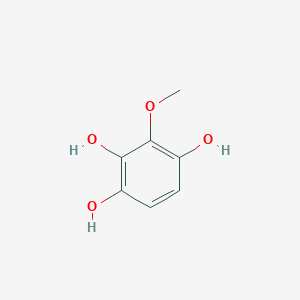
3-Methoxybenzene-1,2,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by a benzene ring substituted with three hydroxyl groups and one methoxy group. It is a derivative of pyrogallol and is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzene-1,2,4-triol typically involves the methylation of pyrogallol. One common method is the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .
化学反应分析
Types of Reactions: 3-Methoxybenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of this compound .
科学研究应用
3-Methoxybenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties and its role in various biochemical pathways.
Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products .
作用机制
The mechanism of action of 3-Methoxybenzene-1,2,4-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence oxidative stress pathways, modulate enzyme activity, and impact cellular signaling processes
相似化合物的比较
Pyrogallol: A precursor to 3-Methoxybenzene-1,2,4-triol, known for its strong antioxidant properties.
Catechol: Another benzene derivative with two hydroxyl groups, used in various chemical applications.
Hydroquinone: A benzene derivative with two hydroxyl groups in para positions, commonly used in photography and as a reducing agent
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .
属性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
3-methoxybenzene-1,2,4-triol |
InChI |
InChI=1S/C7H8O4/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,8-10H,1H3 |
InChI 键 |
LCXAJJWIXHWXKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


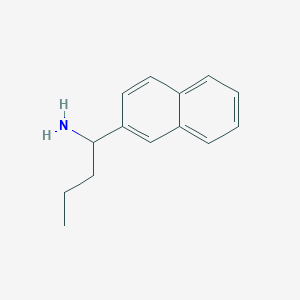
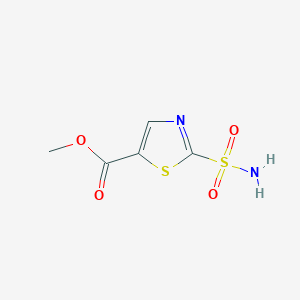
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
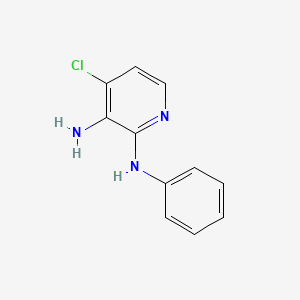
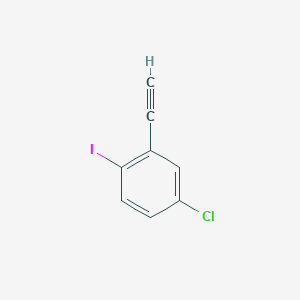
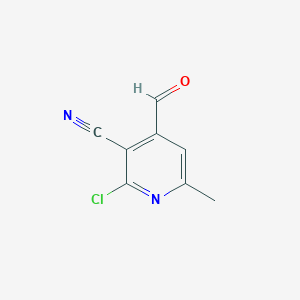
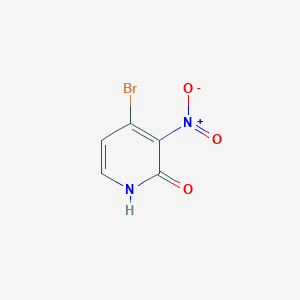
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
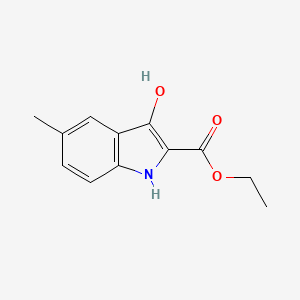
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
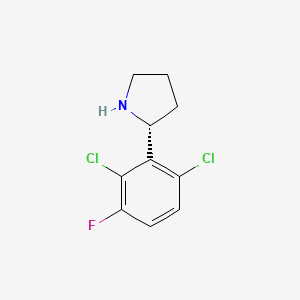

![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
